molecular formula C11H11NO5S B1358281 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate CAS No. 128648-56-6

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate

Cat. No.: B1358281
CAS No.: 128648-56-6
M. Wt: 269.28 g/mol
InChI Key: HPLFXWOGOZXMAA-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C11H11NO5S and a molecular weight of 269.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate typically involves the reaction of phthalimide with ethylene chlorohydrin in the presence of a base, followed by the reaction with methanesulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane, methanol, or water, and catalysts or bases such as triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ether derivative .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that derivatives of isoindole compounds can inhibit the proliferation of cancer cells. For example, studies have shown that similar compounds exhibit significant anticancer properties against breast cancer cell lines (e.g., MCF7) with IC50 values in the micromolar range .

Neuropharmacology

The compound may also have implications in neuropharmacology due to its ability to modulate neurotransmitter receptors. Isoindole derivatives have been studied for their effects on metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of MCF7 cell proliferation with micromolar IC50 values.
NeuropharmacologyInvestigated modulation of metabotropic glutamate receptors, impacting synaptic transmission.
Genetic EffectsExplored mutagenic properties similar to ethyl methanesulfonate, indicating potential genetic impacts.

Synthesis and Production

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate typically involves multi-step organic reactions. Key steps include:

  • Formation of Isoindoline Moiety : Achieved through reactions involving phthalic anhydride.
  • Introduction of Methanesulfonate Group : This can be done via sulfonation reactions under controlled conditions.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the phthalimide moiety into target molecules .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate is a member of the isoindole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O₄S
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 52208-11-4

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity :
    • Studies have shown that derivatives of isoindole can inhibit the growth of cancer cells selectively. For example, certain compounds have demonstrated potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM .
    • The mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects :
    • Isoindole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .
  • Antimicrobial Activity :
    • Some studies suggest that these compounds may possess antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell growth
Anti-inflammatoryReduction in cytokine levels
AntimicrobialPotential activity against bacterial strains

Case Study: Anticancer Properties

In a recent investigation, several isoindole derivatives were synthesized and tested for their ability to inhibit the growth of hepatocellular carcinoma (HCC) cells. The study utilized matched pairs of healthy and tumorigenic murine liver cell lines to assess selective targeting. Among the compounds tested, one derivative exhibited a significant reduction in tumor cell viability without affecting normal cells, suggesting a promising therapeutic window for future drug development .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile remains under investigation, with preliminary data indicating moderate toxicity levels in vitro. Further studies are necessary to establish safe dosage ranges for potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-18(15,16)17-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLFXWOGOZXMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595250
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128648-56-6
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After methanesulfonyl chloride (12.7 g) was added to a solution of N-(2-hydroxyethyl)phthalimide (19.1 g) in anhydrous dichloromethane (200 ml), triethylamine (20 ml) was added dropwise to the mixture in an ice bath. The mixture was stirred at ambient temperature for 4 hours. At the end of this time the reaction mixture was concentrated under reduced pressure. The residual solid was washed with ethyl acetate and water and then recrystallized from ethyl acetate to afford the desired compound (18.2 g).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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